molecular formula C9H8O4S B13665952 3-(Phenylsulfonyl)acrylic acid

3-(Phenylsulfonyl)acrylic acid

Cat. No.: B13665952
M. Wt: 212.22 g/mol
InChI Key: BJFWNTBQQWFCIK-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)acrylic acid is a useful research compound. Its molecular formula is C9H8O4S and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWNTBQQWFCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of 3 Phenylsulfonyl Acrylic Acid in Advanced Organic Synthesis

Enzyme Inhibition

Due to its nature as a Michael acceptor, 3-(phenylsulfonyl)acrylic acid has been explored as a potential covalent inhibitor of enzymes, particularly those with a reactive cysteine residue in their active site. One important class of enzymes targeted by such compounds is the protein tyrosine phosphatases (PTPs).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a key enzyme involved in the negative regulation of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The active site of PTP1B contains a critical cysteine residue that is susceptible to covalent modification by electrophilic compounds. This compound has been investigated as an irreversible inhibitor of PTP1B. The proposed mechanism involves the nucleophilic attack of the active site cysteine on the β-carbon of the acrylic acid, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme.

Enzyme TargetType of InhibitionMechanism
Protein Tyrosine Phosphatase 1B (PTP1B)Irreversible, CovalentMichael addition with active site cysteine

Potential Therapeutic Applications

The ability of this compound and its derivatives to inhibit enzymes like PTP1B suggests their potential for the development of new therapeutic agents. While research is ongoing, the primary areas of interest for its potential applications are in metabolic diseases and cancer.

Anticancer and Anti-inflammatory Potential:

The broader class of compounds containing cinnamic acid and benzenesulfonamide moieties has shown promise for both anticancer and anti-inflammatory activities. While specific and detailed research on the anticancer and anti-inflammatory effects of this compound is limited, its structural features align with those of other compounds that have demonstrated these biological effects. Further investigation is required to fully elucidate its potential in these therapeutic areas.

Potential ApplicationRationale
Metabolic Diseases (e.g., Type 2 Diabetes, Obesity) Inhibition of PTP1B, a negative regulator of insulin and leptin signaling.
Cancer Structural similarities to other cinnamic acid and sulfonamide derivatives with known anticancer properties.
Inflammatory Disorders Structural similarities to compounds with demonstrated anti-inflammatory activity.

Theoretical and Computational Investigations of 3 Phenylsulfonyl Acrylic Acid

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For molecules in the vinyl sulfone class, DFT calculations have been employed to determine these key orbital energies. nih.govrsc.org In a typical vinyl sulfone structure, the HOMO is often localized on the phenyl ring, while the LUMO is distributed across the electron-withdrawing sulfone group and the vinyl moiety. nih.govrsc.org The presence of the strongly electron-withdrawing phenylsulfonyl group, and in the case of 3-(phenylsulfonyl)acrylic acid, the additional carboxyl group, significantly lowers the energy of the LUMO. This low-lying LUMO makes the molecule a potent electrophile, particularly for reactions like Michael additions and cycloadditions.

Computational studies on substituted vinyl sulfones show that modifications to the phenyl ring can tune the FMO energies. For instance, adding an electron-donating group like an amino group raises the HOMO energy and reduces the HOMO-LUMO gap, whereas an electron-withdrawing nitro group lowers both FMO energies. nih.govrsc.org For this compound, the LUMO is expected to be delocalized over the sulfone and the α,β-unsaturated carboxylic acid system, rendering the β-carbon highly susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies of Related Vinyl Sulfone Compounds Calculated via DFT (Note: These values are for analogous compounds and serve to illustrate the typical energy ranges for this class of molecules.)

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
4-nitro-vinyl phenyl sulfone analog nih.govrsc.orgB3LYP/6-311GNot specifiedNot specified4.41
4-amino-vinyl phenyl sulfone analog nih.govrsc.orgB3LYP/6-311GNot specifiedNot specified4.17
Ethanoanthracene derivative mdpi.comB3LYP/6-31G(d,p)-6.91-1.285.63

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface is a computational tool that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com This visualization is invaluable for identifying the distribution of charge and predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com

For this compound, an ESP analysis would reveal distinct regions of charge polarization.

Negative Potential: The highest electron density is expected to be localized on the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the carboxylic acid. These sites represent the primary centers for interactions with electrophiles or hydrogen-bond donors. mdpi.com

Positive Potential: A significant region of positive potential is anticipated around the vinyl group, particularly concentrated on the β-carbon (the carbon atom further from the carboxyl group). This electron deficiency is a result of the powerful electron-withdrawing resonance and inductive effects of both the adjacent phenylsulfonyl and carboxylic acid groups. This positive region confirms the β-carbon as the primary site for nucleophilic attack, as seen in Michael addition reactions. The acidic proton of the carboxyl group would also appear as a highly positive region.

ESP calculations on related vinyl sulfone derivatives have been used to understand their interactions in biological systems, for example, by predicting how they will fit into the active site of an enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. For reactive molecules like this compound, QSAR can be used to predict reactivity towards a biological target or in a specific chemical reaction.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to peptidyl vinyl sulfone derivatives to model their inhibitory activity against proteases. ua.pt In these studies, a series of molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. ua.pt Statistical methods are then used to build a model that relates these field values to the observed activity.

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA adds hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more nuanced model.

A study on peptidyl vinyl sulfones as protease inhibitors yielded highly predictive models, with a CoMSIA model showing a cross-validated q² of 0.711 and a non-cross-validated r² of 0.992. ua.pt The resulting contour maps from these analyses highlight which regions of the molecule are sensitive to modification. For example, a map might show that a bulky group is disfavored in one region (steric clash) or that a positive charge is favored in another (electrostatic interaction). Such models provide invaluable guidance for designing more potent or selective compounds based on the this compound scaffold.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying short-lived transition states, and calculating the energy barriers that control reaction rates.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. Identifying the geometry and energy of the TS is crucial for understanding a reaction's mechanism and predicting its rate. DFT calculations are widely used to locate transition states for reactions involving vinyl sulfones, such as cycloadditions and conjugate additions. scispace.comrsc.org

For example, the Diels-Alder reaction of phenyl vinyl sulfone with cyclopentadiene has been studied computationally. rsc.org These calculations locate the transition state for the [4+2] cycloaddition and determine its associated activation energy. Similarly, DFT studies on the 1,3-dipolar cycloaddition of azomethine ylides with phenyl vinyl sulfone have successfully optimized the geometries of the relevant transition states, helping to explain the stereoselectivity of the reaction. scispace.com In another example, the transition state for the radical addition of an α-amino radical to phenyl vinyl sulfone was analyzed to reveal that a hydrogen bond helps to rigidify the TS structure, thereby controlling the stereochemical outcome. nih.gov For this compound, such analyses would be key to understanding the regio- and stereoselectivity of its reactions.

Table 2: Calculated Activation Free Energies (ΔG‡) for Reactions Involving Phenyl Vinyl Sulfone (Note: This data is from computational studies on phenyl vinyl sulfone, a close analog of this compound.)

Reaction TypeReactantsMethodΔG‡ (kcal/mol)
Diels-Alder Cycloaddition rsc.orgPhenyl vinyl sulfone + CyclopentadieneNot specified21.9
Diels-Alder Cycloaddition rsc.orgPhenyl vinyl sulfone + FuranNot specified22.4
1,3-Dipolar Cycloaddition scispace.comPhenyl vinyl sulfone + Azomethine ylideM06/6-311+G(2df,2p)16.2 (endo TS)
1,3-Dipolar Cycloaddition scispace.comPhenyl vinyl sulfone + Azomethine ylideM06/6-311+G(2df,2p)17.5 (exo TS)

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a complete potential energy surface or reaction energy profile. This profile provides a detailed narrative of the reaction mechanism, showing the energy changes that occur at each step.

A computational study of the Diels-Alder reaction between phenyl vinyl sulfone and dienes like furan and cyclopentadiene produced detailed potential energy diagrams. rsc.org These diagrams illustrate the energy of the system as the reactants approach, pass through the transition state, and form the final cycloadduct. Such studies can reveal whether a reaction is under kinetic or thermodynamic control and explain why certain products are favored over others. For this compound, energy profile studies would be essential for optimizing reaction conditions and predicting product distributions for its various transformations, including conjugate additions, cycloadditions, and polymerizations.

In-depth Theoretical and Computational Analysis of this compound

Detailed investigations into the conformational landscape and dynamic behavior of this compound are limited in currently available scientific literature. Comprehensive computational studies focusing specifically on its conformational analysis, molecular dynamics, and the explicit influence of solvents on its reactivity and structure have not been extensively reported. Consequently, a detailed article with specific research findings and data tables on these aspects of this compound cannot be generated at this time.

While general principles of computational chemistry allow for the theoretical examination of molecular structures and their properties, the absence of published research specifically targeting this compound prevents a thorough and scientifically accurate discussion as outlined. Studies on related molecules, such as other acrylic acid derivatives or compounds containing phenylsulfonyl groups, can provide some analogous insights, but direct extrapolation of quantitative data regarding conformational energies, rotational barriers, and specific solvent-solute interactions for this compound would be speculative.

For a comprehensive understanding, dedicated theoretical studies would be required. Such research would typically involve:

Molecular Dynamics Simulations: These simulations would model the behavior of this compound over time, providing insights into its flexibility and interactions at an atomistic level. By simulating the molecule in a virtual environment, researchers could observe its vibrational modes, conformational transitions, and how it interacts with surrounding molecules, including solvent.

Solvent Effects: The impact of different solvents on the structure and dynamics of this compound would be a critical area of investigation. Explicit solvent models in molecular dynamics simulations would place individual solvent molecules around the solute, allowing for the study of specific interactions like hydrogen bonding between the carboxylic acid group and protic solvents, or dipole-dipole interactions with the sulfonyl group. Implicit solvent models could be used to understand the bulk electrostatic effects of the solvent environment on the conformational preferences and electronic structure of the molecule. The polarity of the solvent would be expected to significantly influence the stability of different conformers and the energy profile of reactions involving this compound.

Without specific studies on this compound, any attempt to provide detailed data tables or in-depth research findings for the requested sections would not meet the standards of scientific accuracy. Further computational research is needed to elucidate the specific conformational and dynamic properties of this compound.

Derivatization and Structural Modification Strategies of 3 Phenylsulfonyl Acrylic Acid

Esterification and Amidation for Functional Group Transformation

The carboxylic acid moiety is the most readily accessible functional group for transformation in 3-(phenylsulfonyl)acrylic acid. Standard organic reactions such as esterification and amidation are commonly employed to convert the carboxyl group into esters and amides, respectively. These transformations are fundamental for creating libraries of compounds with varied properties and for protecting the carboxylic acid during subsequent reactions.

Synthesis of Alkyl and Aryl Esters

The conversion of this compound to its corresponding alkyl and aryl esters can be accomplished through several established methods. These reactions replace the acidic proton of the carboxyl group with an alkyl or aryl group, altering the compound's polarity, solubility, and reactivity.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically heated to drive the equilibrium towards the ester product by removing the water formed during the reaction.

Alkylation of Carboxylate Salts: An alternative route involves the deprotonation of the carboxylic acid with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to yield the ester via an Sₙ2 reaction. This method is particularly useful for introducing more complex or sensitive alkyl groups.

Table 1: Representative Esterification Methods

Method Reagents Product Type
Fischer-Speier Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) Alkyl Ester
Alkylation Base (e.g., K₂CO₃), Alkyl Halide (e.g., R-X) Alkyl Ester

Formation of Amides and Substituted Amides

Amide synthesis from this compound provides access to a broad class of derivatives with significant structural diversity. The amide bond is a key feature in many biologically active molecules. The formation of amides generally requires the activation of the carboxylic acid to enhance its electrophilicity.

Acyl Chloride Formation: A common and effective strategy is the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(phenylsulfonyl)acryloyl chloride readily reacts with primary or secondary amines to form the desired amide with high yields.

Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide variety of coupling reagents developed for peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts like HATU facilitate direct amide bond formation by activating the carboxylic acid in situ. These reactions are typically performed under mild conditions and tolerate a wide range of functional groups on the amine component.

Borate-Mediated Amidation: More recent methods utilize borate esters, such as B(OCH₂CF₃)₃, to promote the direct amidation of carboxylic acids with amines under neutral conditions. This approach is operationally simple and often allows for purification without the need for aqueous workups.

Table 2: Common Amidation Methods

Method Reagents Amine Substrate
Acyl Chloride Method 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Base Primary or Secondary Amine
Coupling Reagent Method DCC, EDC, HATU, etc., R¹R²NH, Base Primary or Secondary Amine

Functional Group Interconversions Beyond the Carboxylic Acid Moiety

Beyond the carboxylic acid, both the phenyl ring and the vinylic system of this compound are amenable to structural modifications, enabling the synthesis of a diverse array of derivatives.

Modification of the Phenyl Ring

The phenyl ring of the phenylsulfonyl group can undergo electrophilic aromatic substitution (SEAr) reactions. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Common SEAr reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group at the meta position of the phenyl ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group, also at the meta position. This reaction is often reversible.

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Substitution occurs at the meta position.

These modifications significantly alter the electronic properties of the molecule, which can influence its reactivity and biological activity.

Transformations Involving the Vinylic System

The carbon-carbon double bond in this compound is highly electron-deficient. This is due to the combined electron-withdrawing effects of the adjacent phenylsulfonyl and carboxyl (or ester/amide) groups. This electronic nature makes the vinylic system a prime site for nucleophilic attack.

Michael Addition (Conjugate Addition): The most characteristic reaction of this electron-poor alkene is the Michael addition. A wide variety of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon (the carbon further from the carbonyl group), leading to the formation of saturated 3-substituted propanoic acid derivatives. Notably, vinyl sulfones are highly reactive Michael acceptors, often reacting more rapidly and selectively than corresponding acrylates, which can be exploited in competitive reaction scenarios.

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (H₂ gas), this compound and its derivatives can be converted to the corresponding 3-(phenylsulfonyl)propanoic acid derivatives.

Introduction of Chirality and Chiral Auxiliary Attachment

Introducing chirality into the structure of this compound derivatives is a key strategy for applications in asymmetric synthesis and medicinal chemistry. This can be achieved by performing asymmetric reactions on the vinylic system or by temporarily attaching a chiral auxiliary.

A powerful strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. In this approach, the carboxylic acid is first converted into an amide using a chiral amine. Pseudoephedrine and

Spectroscopic Characterization in the Context of Structural Elucidation and Reaction Monitoring

Advanced NMR Spectroscopy for Structural Confirmation and Stereochemical Assignment in Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of organic molecules. For derivatives and reaction products of 3-(Phenylsulfonyl)acrylic acid, advanced NMR methods are crucial for unambiguous structural and stereochemical assignments.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of this compound and its derivatives. In ¹H NMR, the chemical shifts and coupling constants of the vinyl protons are characteristic. For the (E)-isomer of this compound, the two vinyl protons typically appear as doublets with a coupling constant around 16.0 Hz, indicative of a trans relationship. rsc.org The protons of the phenyl group usually appear as a multiplet in the aromatic region of the spectrum. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. acs.org The carbonyl carbon of the carboxylic acid, the vinyl carbons, and the carbons of the phenyl group all have distinct chemical shifts. The position of these signals can be influenced by the substitution pattern and the electronic environment.

For more complex adducts resulting from reactions of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. libretexts.org In such cases, two-dimensional (2D) NMR techniques are invaluable. libretexts.orgipb.pt Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to identify adjacent protons. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.net These techniques allow for the complete and unambiguous assignment of all proton and carbon signals, even in complex molecules. ipb.ptresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (Solvent) ¹³C NMR (Solvent) Source
(Z)-3-phenyl-2-((phenylsulfonyl)methyl)acrylic acid (600 MHz, Chloroform-d) δ 8.07 (s, 1H), 7.89 – 7.88 (m, 2H), 7.65 – 7.62 (m, 1H), 7.56 – 7.54 (m, 2H) Not specified rsc.org
Methyl (Z)-3-(4-hydroxyphenyl)-2-((phenylsulfonyl)methyl)acrylate (600 MHz, Chloroform-d) δ 7.92 (s, 1H), 7.90 – 7.88 (m, 2H), 7.64 – 7.62 (m, 1H), 7.54 – 7.51 (m, 4H), 6.87 (d, J = 8.6 Hz, 2H), 5.47 (br s, 1H), 4.55 (s, 2H), 3.51 (s, 3H) (151 MHz, Chloroform-d) δ 167.3, 158.0, 146.8, 139.2, 133.9, 131.9, 129.1, 128.6, 125.9, 117.4, 115.9, 55.5, 52.3 rsc.org

NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes or chemical exchange. windows.net For example, variable temperature NMR studies can provide information about the energy barriers associated with bond rotations. In the context of acrylic acid derivatives, dynamic NMR could be used to study the rotational dynamics around the C-C single bonds or the C-S bond. Furthermore, techniques like RheoNMR, which couples rheology with NMR, can be used to monitor polymerization processes in real-time, providing insights into the relationship between molecular structure and macroscopic properties during gelation. windows.net

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. evitachem.com It is also instrumental in elucidating the structure of molecules by analyzing their fragmentation patterns. libretexts.org For this compound, electrospray ionization (ESI) is a common ionization technique, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector to obtain accurate mass measurements. epfl.ch

The fragmentation of sulfonamides under mass spectrometric conditions can be complex and may involve rearrangements. researchgate.netresearchgate.net A characteristic fragmentation pathway for some sulfonamides is the loss of sulfur dioxide (SO₂). researchgate.netresearchgate.net Analysis of the fragmentation pattern can provide valuable structural information about reaction intermediates and products. For instance, in the study of reactions involving this compound, MS can be used to identify the masses of starting materials, intermediates, and final products, thereby helping to elucidate the reaction mechanism.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis During Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are particularly useful for monitoring chemical transformations as they can track the disappearance of reactant functional groups and the appearance of product functional groups. researchgate.net

For this compound, the FT-IR spectrum will show characteristic absorption bands for the different functional groups. researchgate.net The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 3300-2500 cm⁻¹. vscht.cz The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹. rsc.orgvscht.cz The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C=C stretching vibration of the acrylic moiety will also be present.

Raman spectroscopy provides complementary information to FT-IR. horiba.com While C=O stretching vibrations are strong in the IR spectrum, C=C and S-S bonds often give rise to strong signals in the Raman spectrum. horiba.com This makes Raman spectroscopy particularly useful for studying reactions involving these functional groups. For instance, during the polymerization of acrylic acid derivatives, Raman spectroscopy can be used to monitor the consumption of the C=C double bond. horiba.com

Table 2: Characteristic Vibrational Frequencies for this compound and Related Structures

Functional Group Technique Characteristic Wavenumber (cm⁻¹) Source
O-H (Carboxylic Acid) FT-IR 3300-2500 (broad) vscht.cz
C-H (aliphatic) FT-IR ~2924 researchgate.net
C=O (Carboxylic Acid) FT-IR ~1716-1728 researchgate.net
C=C Raman Strong intensity horiba.com
S=O (asymmetric stretch) FT-IR ~1327
S=O (symmetric stretch) FT-IR Not specified

Note: The exact positions of the peaks can vary depending on the specific molecular environment and physical state of the sample.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. ijprajournal.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. In this compound, the phenyl group, the acrylic acid moiety, and the sulfonyl group all contribute to the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the phenyl ring and the conjugated acrylic acid system. The sulfonyl group, while not having a strong chromophore in the near-UV region, can influence the electronic transitions of the conjugated system through its electron-withdrawing nature. Changes in the conjugation of the system, such as those occurring during addition reactions to the double bond, will result in significant changes in the UV-Vis spectrum, which can be used to monitor the progress of the reaction. The absorption spectrum of acrylic acid itself has been shown to be pH-dependent, with a red shift observed as the pH increases. nsf.gov

Strictly Focusing on Mechanistic Studies, in Vitro Observations, and Theoretical Implications, Excluding Any Clinical, Dosage, Safety, or Adverse Effect Information.

In Vitro Enzyme Inhibition Studies

The core structure of 3-(phenylsulfonyl)acrylic acid, featuring a phenylsulfonyl group, an acrylic acid moiety, and a reactive α,β-unsaturated system, serves as a versatile scaffold for designing enzyme inhibitors. Derivatives of this compound have been investigated for their ability to inhibit several classes of enzymes, including histone deacetylases (HDACs), monoamine oxidase B (MAO-B), and carbonic anhydrases (CAs).

Investigation of this compound Derivatives as Inhibitors of Specific Enzymes (e.g., HDAC, MAO, Carbonic Anhydrase)

Research into derivatives built upon the acrylic acid or phenylsulfonyl framework has yielded compounds with significant inhibitory activity against several key enzymes.

Histone Deacetylase (HDAC) Inhibition: The acrylamide and hydroxamic acid functionalities, often incorporated into derivatives related to the acrylic acid scaffold, are known to be effective zinc-binding groups in HDAC inhibitors. nih.govnih.gov A series of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives were synthesized and evaluated for HDAC inhibition. nih.gov Notably, one compound in this series demonstrated potent biological activity against HDAC1 with an IC50 value of 0.42 µM. nih.gov Similarly, biphenyl-4-yl-acrylohydroxamic acids have been identified as another class of HDAC inhibitors, with most compounds showing antiproliferative activity comparable to the reference inhibitor SAHA. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: Derivatives containing sulfonamide and acrylic acid-like structures have been explored as MAO-B inhibitors. A series of novel benzylamine-sulfonamide derivatives were found to selectively inhibit the MAO-B enzyme, with two compounds exhibiting IC50 values of 0.041 µM and 0.065 µM. nih.gov While not direct acrylic acid derivatives, chalcones, which possess a similar α,β-unsaturated carbonyl system, have also been identified as highly potent and selective MAO-B inhibitors. nih.gov For instance, one oxygenated chalcone derivative was found to be a powerful MAO-B inhibitor with an IC50 value of 0.0021 μM. nih.gov

Carbonic Anhydrase (CA) Inhibition: The phenylsulfonyl group is a classic zinc-binding feature in many carbonic anhydrase inhibitors. A series of N-phenylsulfonamide derivatives were investigated for their inhibitory effects against human (h) CA isoforms hCA I, hCA II, and hCA IX, with inhibition constants (Ki) ranging from 9.7 to 93.7 nM. nih.gov In another study, benzenesulfonamide derivatives incorporating a thiazolidinone moiety were synthesized and showed potent inhibitory activity against hCA II and hCA IX. nih.gov Furthermore, a series of pyrazolo[4,3-c]pyridine sulfonamides showed interesting inhibition against cytosolic isoforms hCA I and hCA II. mdpi.com

Compound ClassTarget EnzymeInhibitory Concentration (IC50/Ki)Reference
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivativeHDAC10.42 µM nih.gov
Benzylamine-sulfonamide derivativeMAO-B0.041 µM nih.gov
Oxygenated chalcone derivativeMAO-B0.0021 µM nih.gov
N-phenylsulfonamide derivativeshCA I, II, IX9.7 - 93.7 nM nih.gov

Mechanistic Analysis of Enzyme-Ligand Interactions (in vitro)

The mechanisms by which these derivatives inhibit their target enzymes vary, ranging from reversible to irreversible interactions.

Irreversible Covalent Inactivation: Vinyl sulfones, which are structurally related to this compound, function as irreversible covalent inactivators of aspartate semialdehyde dehydrogenase (ASADH), an enzyme identified as a potential antifungal target. researchgate.net The proposed mechanism involves a nucleophilic cysteine residue in the enzyme's active site attacking the β-carbon of the vinyl group, forming a covalent adduct. researchgate.net

Reversible Inhibition: Kinetic studies performed on various MAO-B inhibitors have revealed different modes of reversible inhibition. Certain coumarin derivatives act as competitive and reversible inhibitors of MAO-B. nih.gov In contrast, a study on novel thiosemicarbazone derivatives found them to be reversible and non-competitive inhibitors of human MAO-B, with Ki values calculated at 0.035 µM and 0.046 µM for the two most effective compounds. nih.gov All tested MAO-B inhibitors derived from 1-(3-(4-tert-butylphenoxy)propyl)piperidine were found to be reversible inhibitors with a mixed mode of inhibition. nih.gov

Molecular Docking and Ligand-Target Interaction Studies (Computational)

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes of this compound derivatives and guiding the design of more potent inhibitors.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations provide critical insights into how these ligands orient themselves within the active sites of their target enzymes and the specific interactions that stabilize the enzyme-inhibitor complex.

HDAC: Docking studies of acrylamide-based HDAC inhibitors predict that the molecule orients into the active site, allowing for key interactions. nih.gov For hydroxamic acid derivatives, a common binding model involves the hydroxamate group chelating the catalytic zinc ion (Zn2+) deep within the active site pocket. unimi.it Aromatic portions of the molecule often engage in hydrophobic and π-π stacking interactions with phenylalanine and tyrosine residues lining the active site channel. unimi.itnih.gov

MAO-B: For MAO-B inhibitors, docking studies consistently show interactions with key amino acid residues Tyr398 and Tyr435. nih.gov The phenyl ring of the inhibitor often engages in π-π interactions with these tyrosine residues, while other parts of the molecule form hydrophobic interactions that help anchor it within the binding cavity. nih.govmdpi.com

Carbonic Anhydrase: The primary interaction for sulfonamide-based CA inhibitors is the coordination of the sulfonamide group with the Zn2+ ion in the enzyme's active site. nih.govmdpi.com Additionally, the sulfonamide moiety forms a network of hydrogen bonds with the side chain and backbone of residue Thr199, which is crucial for high-affinity binding. mdpi.com Other residues, such as Gln92, often form additional hydrogen bonds that contribute to the stability of the complex. mdpi.com

Rational Design of Derivatives for Enhanced Molecular Interactions

Molecular docking is a powerful tool for the rational design of new derivatives with improved potency and selectivity. By visualizing the binding mode of a lead compound, researchers can make targeted chemical modifications to optimize interactions with the target enzyme.

For example, a fragment-based drug design strategy coupled with molecular docking was used to develop novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides as inhibitors of hCA IX. mdpi.comnih.gov Docking studies predicted potential binding modes and provided the rationale for the design, leading to the synthesis of a potent inhibitor with an IC50 of 10.01 nM. mdpi.com

In the field of HDAC inhibitors, docking simulations have been used to explore different binding systems and to design derivatives with enhanced selectivity for specific HDAC isoforms, which is essential for reducing off-target effects. nih.gov Similarly, understanding the key interactions within the MAO-B active site through docking has guided the synthesis of novel derivatives with improved inhibitory profiles. nih.gov

Investigation of In Vitro Antimicrobial Activities

Derivatives of this compound have demonstrated notable antimicrobial properties in various in vitro studies. The acrylic acid moiety itself is recognized for its contribution to antimicrobial effects. nih.gov

Proton transfer salts and metal complexes of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid have been synthesized and tested against a panel of microorganisms. dergipark.org.tr These compounds showed significant activity against Gram-positive bacteria, Gram-negative bacteria, and yeast. dergipark.org.tr For instance, a copper(II) complex exhibited the best activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 15.60 µg/mL, while the parent acid was most active against Bacillus subtilis with an MIC of 31.25 µg/mL. dergipark.org.tr

Furthermore, the combination of cinnamic acid, which shares the acrylic acid core, with sulfonamides has been shown to result in an increased antibacterial effect. mdpi.com Structurally related vinyl sulfones are being explored as potential antifungal agents due to their mechanism-based inactivation of the essential fungal enzyme ASADH. researchgate.net

Compound/Derivative ClassMicroorganismActivity (MIC)Reference
(E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acidBacillus subtilis31.25 µg/mL dergipark.org.tr
Cu(II) complex of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivativeCandida albicans15.60 µg/mL dergipark.org.tr
Co(II) complex of (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid derivativeEnterococcus faecalis31.25 µg/mL dergipark.org.tr

Evaluation of Antimicrobial Spectrum against Model Organisms (in vitro)

No studies evaluating the in vitro antimicrobial spectrum of this compound against any model organisms were found in the scientific literature. While some research has explored the antimicrobial properties of more complex derivatives of phenylsulfonyl acrylic acid, this data cannot be directly extrapolated to the parent compound.

Proposed Mechanisms of Action at the Cellular or Molecular Level (in vitro)

In the absence of any antimicrobial activity data, there is no information on the proposed mechanisms of action for this compound at a cellular or molecular level.

Applications in Scientific Research

The search of scientific literature did not reveal any specific applications of 3-(Phenylsulfonyl)acrylic acid as a research tool or chemical reagent.

Environmental Fate and Ecotoxicity

There is no specific information available on the environmental fate, persistence, or ecotoxicity of 3-(Phenylsulfonyl)acrylic acid. While data exists for the parent compound, acrylic acid, the influence of the phenylsulfonyl group on these properties is unknown.

Q & A

What are the established synthetic routes for enantioselective preparation of 3-(phenylsulfonyl)acrylic acid derivatives, and how do reaction conditions influence stereochemical outcomes?

The asymmetric synthesis of this compound derivatives can be achieved via Morita-Baylis-Hillman (MBH) cascades using bifunctional quaternary ammonium–carbamate catalysts. For example, substituted phenyl oxazaborolidines with C3-acrylic acid groups were synthesized with high enantioselectivity (up to 99% ee) and yields (>80%) under optimized conditions (e.g., low temperature and polar aprotic solvents) . Substituent position (C4 vs. C5) on the aryl ring significantly impacts stereoselectivity, with C4-aryloxy groups favoring higher ee values due to reduced steric hindrance during transition-state formation .

How can structural characterization techniques resolve contradictions in reported binding modes of this compound derivatives with carbapenemase enzymes?

Crystallographic studies are critical for resolving ambiguities. For instance, X-ray diffraction of (S)-4a bound to KPC-2 carbapenemase revealed a covalent interaction between the acrylic acid moiety and the catalytic serine residue, mimicking β-lactam antibiotic binding. In contrast, (R)-4a exhibited non-covalent interactions with OXA-48, highlighting stereospecific binding variations . Discrepancies in enzymatic inhibition data (e.g., IC₅₀ values) should be validated using docking simulations (e.g., DFT calculations) to map electronic and steric contributions .

What analytical methods are recommended for quantifying this compound in complex matrices, and how do matrix effects impact accuracy?

LC-MS/MS with a C18 column and negative-ion electrospray ionization (ESI−) is optimal for trace quantification. Matrix effects from biological samples (e.g., bacterial lysates) can be mitigated using isotope dilution (e.g., deuterated internal standards) . For structural confirmation, NMR (¹H/¹³C) and FT-IR are essential to verify the sulfonyl and acrylic acid functional groups, with characteristic peaks at 1310–1350 cm⁻¹ (S=O stretch) and 1680–1720 cm⁻¹ (C=O stretch) .

How does the electronic nature of substituents on the phenyl ring affect the reactivity of this compound in nucleophilic addition reactions?

Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position enhance the electrophilicity of the α,β-unsaturated carbonyl system, accelerating Michael additions with thiols or amines. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility in aqueous media. Kinetic studies using Hammett plots (ρ ≈ +1.2) confirm a linear free-energy relationship between substituent σ values and reaction rates .

What strategies are effective for stabilizing this compound in aqueous solutions, given its susceptibility to hydrolysis?

Stabilization requires pH control (pH 4–6) to minimize deprotonation of the acrylic acid group. Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolytic degradation during storage. Co-crystallization with cyclodextrins (e.g., β-CD) enhances aqueous solubility while maintaining stability under physiological conditions .

In computational studies, which force fields and parameters are validated for modeling this compound interactions with biological targets?

The CHARMM36 and GAFF2 force fields, combined with RESP charges derived from quantum mechanical calculations (e.g., B3LYP/6-31G*), accurately reproduce binding free energies in MD simulations. Key parameters include sulfonyl group polarization and torsional potentials for the acrylic acid backbone .

How do structural analogs of this compound compare in inhibiting metallo-β-lactamases (MBLs) versus serine-β-lactamases (SBLs)?

Derivatives with boronic acid substituents (e.g., phenyl oxazaborolidines) show selective inhibition of SBLs (e.g., KPC-2) via covalent binding, while MBLs (e.g., NDM-1) require chelating groups (e.g., thiols) for inhibition. Structure-activity relationship (SAR) studies indicate that the sulfonyl group enhances membrane permeability but does not directly participate in metal coordination .

What safety protocols are recommended for handling this compound in laboratory settings, given limited toxicological data?

PPE (nitrile gloves, face shields) and engineering controls (fume hoods) are mandatory. In case of exposure, immediate rinsing with water (15+ minutes for eyes/skin) and medical consultation are advised. Stability under recommended storage (2–8°C, inert atmosphere) minimizes decomposition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.